molecular formula C17H19N3O B1401909 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde CAS No. 1779121-65-1

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde

Cat. No.: B1401909
CAS No.: 1779121-65-1
M. Wt: 281.35 g/mol
InChI Key: XUEUNMGHYFRSBT-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is a chemical compound with the molecular formula C18H21N3O It is characterized by the presence of a benzylpiperazine moiety attached to an isonicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde typically involves the reaction of 4-benzylpiperazine with isonicotinaldehyde. One common method is the reductive amination of isonicotinaldehyde with 4-benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . The reaction is carried out under mild conditions, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Benzylpiperazin-1-yl)isonicotinic acid.

    Reduction: 3-(4-Benzylpiperazin-1-yl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Huperzine A: Another acetylcholinesterase inhibitor with neuroprotective properties.

    Galantamine: A natural alkaloid used to treat mild to moderate Alzheimer’s disease.

Uniqueness

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperazine moiety and isonicotinaldehyde structure make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-14-16-6-7-18-12-17(16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEUNMGHYFRSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CN=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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